molecular formula C22H20FN3O4 B2781809 Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706099-83-3

Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2781809
CAS No.: 1706099-83-3
M. Wt: 409.417
InChI Key: QPXHISUZJSKQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-17-6-2-1-5-16(17)21-24-20(30-25-21)10-14-4-3-9-26(12-14)22(27)15-7-8-18-19(11-15)29-13-28-18/h1-2,5-8,11,14H,3-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHISUZJSKQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine ring and an oxadiazole group. The presence of these functional groups is significant for its biological activity.

Pharmacological Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to the target compound have shown promising anticancer effects. For instance, derivatives containing piperidine and oxadiazole moieties have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
  • Antibacterial Activity : The synthesis of related compounds has demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these activities suggest effective inhibition at lower concentrations .

The biological activity of benzo[d][1,3]dioxol derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown IC50 values as low as 2.14 µM against AChE .
  • Apoptosis Induction : The anticancer properties are partly due to the induction of apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Study on Anticancer Activity : A recent study synthesized several derivatives based on the benzo[d][1,3]dioxole framework. These compounds were tested against human cancer cell lines (e.g., MCF7) and exhibited significant cytotoxicity with IC50 values ranging from 7.4 µM to 25.72 µM .
  • Antibacterial Screening : In another investigation, a series of piperidine derivatives were evaluated for their antibacterial properties against multiple bacterial strains. The results indicated strong activity against Staphylococcus aureus with some compounds achieving MIC values below 10 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget CompoundIC50/Activity LevelReference
AnticancerBenzo[d][1,3]dioxol derivative7.4 µM (MCF7)
AntibacterialPiperidine derivatives<10 µg/mL (S. aureus)
AChE InhibitionVarious derivatives2.14 µM
Urease InhibitionSelected derivativesModerate activity

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety linked to a piperidine and an oxadiazole derivative. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the benzo[d][1,3]dioxole core : This is often achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the oxadiazole ring : This can be synthesized via condensation reactions with appropriate hydrazones or amidoximes.
  • Piperidine functionalization : The piperidine ring is introduced through nucleophilic substitution or coupling reactions.

Antibacterial Activity

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown high activity against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and other pathogenic strains .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. The presence of the oxadiazole moiety is known to enhance the cytotoxicity against various cancer cell lines. Research has indicated that similar compounds can inhibit key pathways involved in tumor growth, such as the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties associated with benzo[d][1,3]dioxole derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation in conditions such as arthritis and cardiovascular diseases .

Case Study 1: Antibacterial Screening

A study synthesized a series of benzo[d][1,3]dioxole derivatives and tested their antibacterial activity using agar diffusion methods. The results indicated significant inhibition zones against Sarcina species and Staphylococcus aureus, suggesting these compounds could serve as leads for new antibacterial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of benzo[d][1,3]dioxole derivatives on various cancer cell lines. Compounds were found to induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity profile that is desirable in anticancer drug development .

Comparative Data Table

Property Benzo[d][1,3]dioxol-5-yl Compound Standard Antibiotics
MIC against S. aureus 80 nM100 nM
Cytotoxicity (IC50) 15 µM (in cancer cells)Varies by drug
Anti-inflammatory IC50 10 µMVaries by drug

Chemical Reactions Analysis

Piperidine Functionalization

Reaction TypeMethodSource
Acylation Reaction of piperidine with acid chlorides (e.g., methanone derivatives)
Alkylation Use of activated alkylating agents (e.g., tosylates) in basic conditions

Oxadiazole-Fluorophenyl Coupling

StepDescriptionSource
Oxadiazole Formation Condensation of amidoximes with carboxylic acids or esters
Fluorophenyl Attachment Substitution or coupling reactions (e.g., Suzuki) to introduce the 2-fluorophenyl group

Reaction Conditions and Purification

ParameterDetailsSource
Solvents Polar aprotic solvents (NMP, DMF) for alkylation/acylation
Temperature 90–110°C for benzo[d] dioxole cyclization
Analytical Methods HPLC, LC-HRMS for purity assessment

Key Structural Features

  • Benzo[d] dioxole : Provides aromatic stability and potential biological activity.

  • Piperidine : Acts as a scaffold for further functionalization.

  • 1,2,4-Oxadiazole : Known for diverse pharmacological properties (e.g., antimicrobial, anticancer).

Biological Implications

The compound’s heterocyclic diversity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors. Fluorophenyl groups enhance lipophilicity for improved bioavailability.

Challenges and Considerations

  • Regioselectivity : Ensuring selective functionalization of the piperidine and oxadiazole moieties.

  • Yield Optimization : Multi-step synthesis necessitates careful control of reaction conditions (e.g., solvent choice, temperature) .

  • Purity : Requires rigorous purification via chromatography (e.g., HPLC) to isolate the target compound .

Q & A

Q. What synthetic strategies are commonly employed for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between benzo[d][1,3]dioxole and piperidine derivatives).
  • Heterocyclic ring construction (e.g., oxadiazole formation via cyclization of precursors with nitrile oxides).
  • Functional group modifications (e.g., fluorophenyl incorporation via Suzuki-Miyaura cross-coupling). Key steps often require catalysts (e.g., palladium for cross-coupling) and controlled conditions (temperature, inert atmosphere) .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton and carbon environments (e.g., δ ~5.93 ppm for OCH₂O in benzo[d][1,3]dioxole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .

Q. How do functional groups influence its chemical reactivity?

  • Benzo[d][1,3]dioxole : Enhances metabolic stability and π-π stacking in biological systems.
  • Oxadiazole : Participates in hydrogen bonding and dipole interactions.
  • Fluorophenyl : Introduces electron-withdrawing effects, altering electronic density for target binding .

Advanced Research Questions

Q. How can computational methods predict its biological interactions?

  • Molecular Docking : Tools like AutoDock or Schrödinger predict binding modes with targets (e.g., mGlu5 receptor) by analyzing steric and electronic complementarity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., using GROMACS).
  • Pharmacophore Modeling : Identify critical interaction points using software like MOE .

Q. What experimental designs address discrepancies in spectroscopic data?

  • Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities (e.g., unexpected GCMS fragments due to isomers) .
  • Isotopic Labeling : Use ¹⁸O or ²H isotopes to trace reaction pathways and confirm assignments .

Q. How to optimize synthesis for improved yield and purity?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. THF.
  • Chromatographic Purification : Use gradient elution (hexane/EtOAc) to separate isomers or byproducts .

Q. What strategies improve target binding affinity in structure-activity relationship (SAR) studies?

  • Substituent Modification : Replace 2-fluorophenyl with electron-donating groups (e.g., methoxy) to enhance π-stacking .
  • Scaffold Hopping : Integrate spiro or fused rings (e.g., azaspiro in ) to explore conformational effects .
  • Proteolytic Stability Assays : Evaluate metabolic resistance via liver microsome incubations .

Q. How to design in vivo studies for efficacy and safety profiling?

  • Behavioral Models : Use rodent assays (e.g., conditioned avoidance for antipsychotic activity) .
  • Biochemical Markers : Measure brain 2-AG levels (via LC-MS) to confirm target engagement in enzyme inhibition studies .
  • Safety Pharmacology : Assess cannabimimetic side effects (e.g., hypomotility, catalepsy) at varying doses .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay Variability : Compare in vitro (e.g., fluorometric Ca²⁺ assays) vs. in vivo (e.g., writhing test) results, noting differences in bioavailability .
  • Species Differences : Validate findings in multiple models (e.g., rat vs. mouse) to account for metabolic or receptor heterogeneity .

Resolving purity vs. biological activity mismatches

  • Impurity Profiling : Use HPLC-MS to identify co-eluting isomers (e.g., ’s 2% impurity) .
  • Bioassay-Guided Fractionation : Isolate active components from crude mixtures to pinpoint bioactive species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.